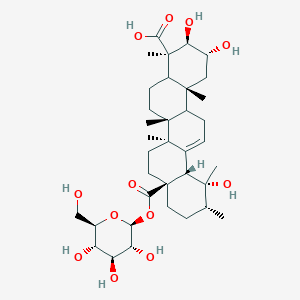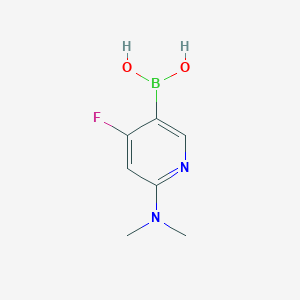
(6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a dimethylamino group and a fluorine atom. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation reaction, where the halopyridine reacts with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivative.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the substituents.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or phenols.
Reduction: Reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. Its derivatives have shown potential in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it a key reagent in the manufacture of high-performance materials.
Mécanisme D'action
The mechanism of action of (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with the aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the electron-donating dimethylamino group and the electron-withdrawing fluorine atom.
4-Fluorophenylboronic Acid: Similar in structure but does not have the dimethylamino group, which affects its reactivity and applications.
(4-Dimethylaminophenyl)boronic Acid: Contains the dimethylamino group but lacks the fluorine atom, resulting in different electronic properties.
Uniqueness: (6-(Dimethylamino)-4-fluoropyridin-3-yl)boronic acid is unique due to the combination of the dimethylamino group and the fluorine atom on the pyridine ring. This unique structure imparts distinct electronic properties, making it highly reactive in certain chemical reactions and valuable in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C7H10BFN2O2 |
|---|---|
Poids moléculaire |
183.98 g/mol |
Nom IUPAC |
[6-(dimethylamino)-4-fluoropyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H10BFN2O2/c1-11(2)7-3-6(9)5(4-10-7)8(12)13/h3-4,12-13H,1-2H3 |
Clé InChI |
PQTMJUGMRJJWRP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(C=C1F)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-[2-[[3-(2-carboxyethyl)-5-[(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14084329.png)

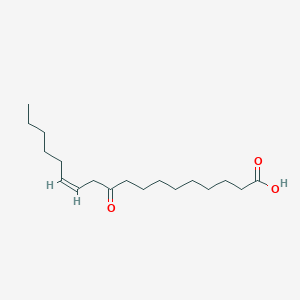
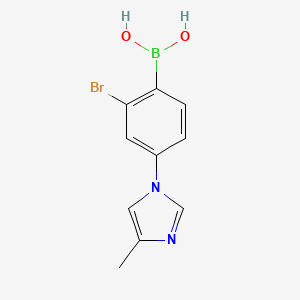
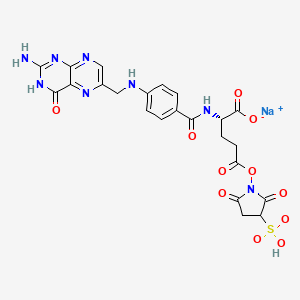
![{[2-(But-3-en-1-yl)cyclohexylidene]methyl}benzene](/img/structure/B14084368.png)
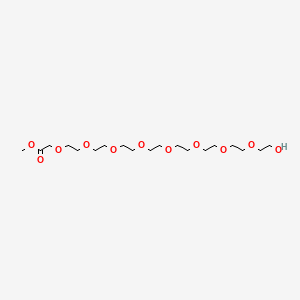

![Benzamide, 3,4-dichloro-N-[(3S)-1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]-3-pyrrolidinyl]-](/img/structure/B14084382.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-[3-(propan-2-yloxy)phenyl]-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14084387.png)
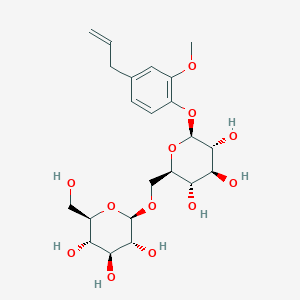

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084416.png)
